Azonafide

Metabolism Drug Detoxification Structure-Activity Relationship

Traditional chemotherapeutics and naphthalimide analogs like amonafide often fail due to dose-limiting toxicities or multidrug resistance (MDR). Azonafide overcomes these limitations as an anthracene-based DNA intercalator and topoisomerase II inhibitor with preclinical cytotoxicity in the low nanomolar range that is unaffected by the MDR phenotype. - Maintains potency against MDR L1210 leukemia cells and other resistant cancer lines. - Well-characterized in vitro metabolism representing a detoxification pathway provides a defined toxicological baseline. - Uncouples intracellular localization from cytotoxic potency, enabling sophisticated SAR and mechanistic studies.

Molecular Formula C20H18N2O2
Molecular Weight 318.4 g/mol
Cat. No. B1242303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzonafide
Synonyms2-(2'-(dimethylamino)ethyl)-1,2-dihydro-3H-dibenz(de,h)isoquinoline-1,3-dione
azonafide
Molecular FormulaC20H18N2O2
Molecular Weight318.4 g/mol
Structural Identifiers
SMILESCN(C)CCN1C(=O)C2=CC=CC3=CC4=CC=CC=C4C(=C32)C1=O
InChIInChI=1S/C20H18N2O2/c1-21(2)10-11-22-19(23)16-9-5-7-14-12-13-6-3-4-8-15(13)18(17(14)16)20(22)24/h3-9,12H,10-11H2,1-2H3
InChIKeyCWNBRNSIRVKSDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Azonafide: Technical Specifications & Differentiation


Azonafide (2-[2′-(dimethylamino)ethyl]-1,2-dihydro-3H-dibenz[de,h]isoquinoline-1,3-dione) is the parent compound of a series of anthracene-based antitumor agents [1]. Structurally based on the naphthalimide amonafide, azonafide is differentiated by the replacement of the naphthalene chromophore with an anthracene chromophore and the absence of a primary amine moiety at the 5-position [2]. It functions as a DNA intercalator and topoisomerase II inhibitor, with preclinical data demonstrating in vitro cytotoxicity in the low nanomolar range across multiple cancer cell lines and activity that is not affected by the multidrug resistance (MDR) phenotype [3].

DNA intercalation & topoisomerase II inhibition studies
Reported activity unaffected by multidrug resistance (MDR) phenotype
Anthracene-based scaffold for SAR and analog design

Azonafide: Non-Substitutability Profile


Procurement decisions involving azonafide must recognize that it is not a simple bioequivalent for its predecessor, amonafide, or other naphthalimide-based intercalators. The substitution of the naphthalene core for an anthracene core in azonafide [1] fundamentally alters key pharmacological properties. This structural change is critical, as naphthalimides like amonafide, despite extensive clinical testing, have consistently failed to reach the market due to dose-limiting toxicities [2]. Furthermore, the azonafide scaffold demonstrates activity that is unaffected by the multidrug resistance (MDR) phenotype, a significant failure point for many standard chemotherapeutics and even some earlier naphthalimide derivatives [3]. Therefore, generic substitution with a structurally related but functionally distinct analog will not replicate the specific activity profile and MDR-evading potential of the azonafide series, which is quantified in the following section.

Azonafide (Target)
Amonafide / Naphthalimide
Anthracene chromophore core
Naphthalene chromophore core
Reported MDR-evading activity
MDR susceptibility may differ
Detoxification metabolic pathway reported
Dose-limiting toxicity reported in clinical studies

Azonafide Evidence: Differentiation from Analogs


Metabolic Fate and Detoxification Pathway

The fundamental structural change from a naphthalene (amonafide) to an anthracene (azonafide) chromophore alters metabolic processing. In vitro rat liver cytosol studies show that azonafide's primary metabolites (mono- and di-N′-desmethyl) retain cytotoxic and Topo II inhibitory activity, albeit with lower potency than the parent, while the N-oxide and carboxylic acid metabolites are inactive at relevant concentrations. Crucially, this metabolic profile represents a detoxification pathway, not a bioactivation scheme [1].

Metabolic Detoxification
Class-level
Parent active; N-oxide and carboxylic acid metabolites inactive (no Topo II inhibition). Metabolism is detoxification, not bioactivation.
Metabolic detoxification context; supports toxicity profiling.
Rat liver cytosol model; distinct from naphthalimide pathways.
Metabolism Drug Detoxification Structure-Activity Relationship

Activity in Multidrug-Resistant Cancer Models

A key differentiator for the azonafide series is its reported lack of susceptibility to the multidrug resistance (MDR) phenotype, a major hurdle in oncology. This is in direct contrast to many standard topoisomerase II poisons like etoposide and doxorubicin, which often induce MDR [1]. Specifically, certain tetrahydroazonafide analogs were found to be more potent against an MDR L1210 leukemia strain than the sensitive parental strain [2].

MDR Model Activity
Class-level
Tetrahydroazonafides show higher potency against MDR L1210 leukemia cells than sensitive parental strain.
MDR evasion context; supports MDR research tool evaluation.
L1210 murine leukemia models.
Multidrug Resistance MDR Cytotoxicity Cancer

AMP-53 vs. Doxorubicin: In Vivo Efficacy

In a direct comparison using freshly isolated human tumors in a soft agar colony-forming assay, the 6-ethoxy substituted azonafide analog, AMP-53, demonstrated superior mean IC50 values compared to the standard chemotherapeutic doxorubicin. AMP-53's effects were also superior to those of several other azonafide analogs, including the unsubstituted parent (AMP-1), AMP-104, and the 6-hydroxyethoxy derivative (AMP-115) [1].

AMP-53 vs Doxorubicin
Head-to-head
Mean IC50: 0.09 (breast), 0.06 (lung), 0.06 (renal), 0.03 µg/mL (myeloma)
Reported higher potency than doxorubicin in this human tumor panel.
Freshly isolated human tumor soft agar assay.
In Vivo Efficacy Xenograft AMP-53 Doxorubicin Preclinical

AMP-53 in Lewis Lung Carcinoma Model

In a study evaluating nine different azonafides in the Lewis lung cancer model in C57/bl mice, only the 6-ethoxy substituted analog, AMP-53, demonstrated significant antitumor efficacy. This was measured by a treated/control (T/C) tumor weight ratio, where a lower value indicates greater efficacy [1].

AMP-53 in Lewis Lung
Head-to-head
Treated/control tumor weight ratio: 30%
Reported in vivo model-response endpoint; only active analog among nine tested.
Lewis lung carcinoma, C57/bl mice.
In Vivo Efficacy Lewis Lung Carcinoma AMP-53 Tumor Growth Inhibition

AMP-1 vs. Amonafide: Breast Cancer Model

A direct in vivo comparison was performed between the unsubstituted parent azonafide, AMP-1, and its structural predecessor, amonafide, using the mammary 16C breast cancer model in B6CF31 mice. The study concluded that AMP-1 was superior to amonafide in this specific tumor model [1].

AMP-1 vs Amonafide
Head-to-head
AMP-1 demonstrated superior in vivo activity to amonafide in mammary 16C breast cancer model.
Supports anthracene scaffold selection over naphthalimide for breast cancer model studies.
B6CF31 mice; quantitative T/C not reported in abstract.
In Vivo Efficacy Breast Cancer AMP-1 Amonafide Comparative

Anthracene Substitution and Intracellular Localization

A confocal microscopy study of 14 structurally unique azonafide analogs revealed that minor changes in chemical substitution on the anthracene nucleus result in substantially different intracellular drug distribution patterns. However, these localization differences do not determine relative cytotoxic potency in vitro [1]. This uncouples intracellular distribution from the primary determinant of cytotoxicity for this class.

Intracellular Localization
Class-level
Substitution type determines subcellular distribution (nuclear, cytoplasmic, perinuclear), but localization does not correlate with cytotoxic potency.
Uncouples targeting from potency; supports SAR-driven property tuning.
Confocal microscopy, CHO cells after 1h exposure.
Intracellular Localization Confocal Microscopy Structure-Activity Azonafide

Azonafide Application Scenarios


Multidrug Resistance in Leukemia & Solid Tumors

Based on evidence that the azonafide series is not affected by the MDR phenotype [1] and that specific analogs (tetrahydroazonafides) show higher potency against MDR L1210 leukemia cells than sensitive strains [2], procurement of azonafide analogs is indicated for any preclinical program focused on understanding or circumventing MDR mechanisms. This makes it a valuable tool for validating MDR models or screening for synergistic combinations that may restore sensitivity in resistant cancer cell lines.

Breast & Lung Cancer Xenograft Efficacy Studies

Procurement of the 6-ethoxy substituted azonafide analog, AMP-53 (Ethonafide), is strongly supported by its consistent in vitro and in vivo activity against human breast and lung cancer models [1]. In particular, AMP-53 was the only compound among nine tested to show significant efficacy (T/C 30%) in the Lewis lung carcinoma model [2], and it demonstrated superior potency to doxorubicin in soft agar assays of freshly isolated human breast, lung, and other tumors [1]. Researchers developing new therapies for these indications should prioritize AMP-53 for advanced preclinical testing.

Rational Analog Design & SAR

The azonafide scaffold offers a unique platform for SAR studies due to the uncoupling of intracellular localization from cytotoxic potency. As shown by confocal microscopy, specific substitutions on the anthracene nucleus dictate nuclear, cytoplasmic, or perinuclear localization without directly impacting overall in vitro cytotoxicity [1]. This allows for the design of experiments where subcellular targeting can be manipulated independently of lethal dose, providing a sophisticated system for studying drug distribution and mechanism of action.

Metabolic & Toxicological Profiling

The well-characterized in vitro metabolism of azonafide, which represents a detoxification rather than a bioactivation pathway [1], provides a defined baseline for toxicological studies. This metabolic profile, in contrast to the clinical toxicity issues observed with naphthalimides like amonafide [2], makes azonafide a suitable reference compound for evaluating the safety and metabolic fate of novel anthracene-based intercalators in preclinical development programs.

Application
Selection Property
Validation Focus
MDR mechanism investigation
Reported MDR-evading activity
MDR cell-line panel response
In vivo tumor xenograft studies
AMP-53 (6-ethoxy) potency profile
Xenograft endpoint response review
SAR and analog design
Substitution-dependent localization profile
Localization vs. potency uncoupling review
Metabolism & toxicology profiling
Defined detoxification pathway
Metabolite activity & safety endpoint context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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